![molecular formula C11H10N4O2S B493864 [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 681838-49-3](/img/structure/B493864.png)
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
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Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular formula of C11H10N4O2S suggests that it could be involved in the identification and quantification of proteins, as well as the investigation of protein-protein interactions, post-translational modifications, and the complex dynamics of biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound’s unique structure, featuring a triazolo-benzimidazole core, may be explored for its potential therapeutic properties. It could serve as a scaffold for designing novel drugs that target specific proteins or enzymes within the body, contributing to the development of new treatments for various diseases .
Agricultural Chemistry
The applications in agriculture could involve the development of new pesticides or herbicides. The compound’s chemical properties might be effective in controlling pests or weeds, thereby enhancing crop protection and yield. Its role in improving the health and growth of plants could also be a significant area of research .
Material Science
In material science, this compound could be investigated for its potential use in creating new polymers or coatings. Its molecular structure might impart unique characteristics such as increased durability, resistance to environmental factors, or novel electrical properties, which are valuable in the development of advanced materials .
Environmental Science
The environmental applications might include the study of this compound’s impact on ecosystems. Research could focus on its biodegradability, potential as an environmental pollutant, or its use in bioremediation processes to clean up contaminated sites .
Biochemistry
Biochemically, this compound could be significant in studying enzyme kinetics or metabolic pathways. Its interaction with biological molecules could provide insights into the fundamental processes that sustain life, and it might be used as a probe or inhibitor in biochemical assays .
Analytical Chemistry
Analytical applications might involve the use of this compound as a reagent or a standard in various chemical analyses. Its stability and reactivity could make it suitable for use in chromatography, spectroscopy, or mass spectrometry to detect, quantify, or study other compounds .
Chemical Synthesis
Lastly, in chemical synthesis, this compound could be a key intermediate or a building block. Its reactive sites allow for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in different fields of chemistry .
properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDRIBLMKYOXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid |
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